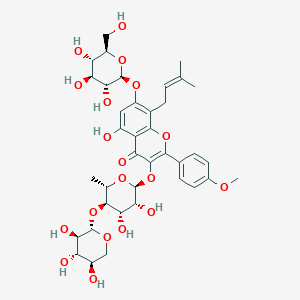

Epimedin B1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-38-30(48)27(45)25(43)22(12-39)54-38)11-19(40)23-26(44)35(33(55-34(18)23)16-6-8-17(50-4)9-7-16)57-37-31(49)28(46)32(15(3)52-37)56-36-29(47)24(42)20(41)13-51-36/h5-9,11,15,20,22,24-25,27-32,36-43,45-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25+,27-,28-,29+,30+,31+,32-,36-,37-,38+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSGKKBWCDWJSN-AUAMDOBLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(CO6)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epimedin B1: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin B1, a vital flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. As a prominent bioactive constituent of the Epimedium genus, traditionally utilized in herbal medicine, a comprehensive understanding of its natural distribution and analytical methodologies is paramount for research and development. This technical guide provides an in-depth overview of the primary plant sources of this compound, its natural abundance, detailed experimental protocols for its quantification, and insights into its biological signaling pathways.

Natural Sources and Abundance of this compound

This compound is predominantly found in various species of the Epimedium genus (Berberidaceae family), commonly known as Horny Goat Weed or Yin Yang Huo. The concentration of this flavonoid can vary significantly depending on the species, the specific plant part, and geographical origin.[1]

Quantitative Data on this compound Abundance

The following table summarizes the quantitative data for this compound content in different Epimedium species and their respective parts, as determined by High-Performance Liquid Chromatography (HPLC).

| Epimedium Species | Plant Part | This compound Content (% w/w) | Reference |

| Epimedium wushanense | Aerial Parts | 0.51 - 0.83 | [2] |

| Epimedium brevicornu | Aerial Parts | 0.67 - 5.57 | [3] |

| Epimedium koreanum | Leaves | ~0.11 (approximate) | [4] |

Note: The data presented is a synthesis of findings from multiple studies. Variations in extraction and analytical methods may contribute to differences in reported values.

Generally, the leaves of Epimedium plants are considered the primary source of this compound and other flavonoids.[5] Studies have shown that the levels of flavonoids with an anhydroicaritin backbone, such as this compound, are highest in the leaves, while other types of flavonoids may be more concentrated in the rhizomes.[5]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a common method for the extraction and isolation of this compound from Epimedium plant material.[6][7]

1. Sample Preparation:

-

Air-dry the aerial parts (leaves and stems) of the desired Epimedium species.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Ultrasonic-Assisted Extraction (UAE): This is an efficient method for extracting flavonoids.[7]

-

Soxhlet Extraction: A more traditional method.

-

Place the powdered plant material in a thimble.

-

Extract with ethanol or methanol for several hours.

-

3. Purification:

-

Filter the resulting extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude extract can be further purified using techniques such as column chromatography with macroporous resin or silica gel.[8]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the precise quantification of this compound.[4][9][10]

1. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.[9]

-

Mobile Phase: A gradient elution is typically employed.

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[9]

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[9]

-

Detection Wavelength: Monitor the elution at 270 nm, which is a characteristic absorption wavelength for flavonoids like this compound.[9]

-

Injection Volume: A 10 µL injection volume is standard.[9]

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Solution: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

Signaling Pathways Involving this compound

Recent research has begun to elucidate the molecular mechanisms through which this compound exerts its biological effects. One notable pathway is its involvement in melanogenesis.

Melanogenesis Signaling Pathway

This compound has been shown to promote melanin synthesis by activating the MAPK/ERK1/2 signaling pathway. This leads to the upregulation of tyrosinase, a key enzyme in melanin production.[11]

References

- 1. Frontiers | HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species [frontiersin.org]

- 2. Systematic Quality Evaluation of Epimedium wushanense T. S. Ying Based on Two Quality Control Standards: Total Flavonoid Glycosides and Epimedin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UV-B Radiation Enhances Epimedium brevicornu Maxim. Quality by Improving the Leaf Structure and Increasing the Icaritin Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical constituents of roots of Epimedium wushanense and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum maxim by dual-mode HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous extraction of epimedin A, B, C and icariin from Herba Epimedii by ultrasonic technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Transcriptome Analysis on the Quality of Epimedium koreanum in Different Soil Moisture Conditions at Harvesting Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Epimedium brevicornum Maxim. Extract exhibits pigmentation by melanin biosynthesis and melanosome biogenesis/transfer [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Epimedin B1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Epimedin B1, a significant flavonoid glycoside isolated from plants of the Epimedium genus. This document details its structural features, physicochemical properties, and the experimental protocols utilized for its isolation and characterization.

Chemical Structure and Identification

This compound is classified as a flavonoid glycoside, specifically a flavonol glycoside.[1][2] Its core structure is based on a kaempferol aglycone, which is characterized by a 3,5,7,4'-tetrahydroxyflavone backbone. This aglycone is substituted with a prenyl group at the C-8 position and a methoxy group at the C-4' position of the B-ring. The complexity of this compound arises from the three sugar moieties attached to the aglycone.

The molecular formula for this compound is C₃₈H₄₈O₁₉ .[1][2]

-

IUPAC Name: 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

-

InChI Key: OCZZCFAOOWZSRX-LRHLXKJSSA-N[2]

-

Canonical SMILES: CC1C(C(C(C(O1)OC2=C(C3=C(C(=O)C2=C(C4=CC=C(C=C4)OC)O3)OC5C(C(C(C(O5)CO)O)O)O)CC=C(C)C)O)O)O)OC6C(C(C(CO6)O)O)O[2]

The structure consists of:

-

Aglycone: A kaempferol derivative with a methoxy group at C-4' and a prenyl (3-methylbut-2-enyl) group at C-8.

-

Glycosidic Linkages:

-

A β-D-glucopyranosyl unit is attached at the C-7 position.

-

A disaccharide unit is attached at the C-3 position. This unit consists of an α-L-rhamnopyranosyl moiety linked to a β-D-xylopyranosyl moiety.

-

Stereochemistry

The stereochemistry of this compound is complex due to numerous chiral centers within its three sugar units. The precise spatial arrangement of these substituents is critical for its biological activity. The stereochemical configuration, as defined by the IUPAC name and InChI string, is detailed below.[1]

-

β-D-glucopyranose (at C-7): The glucose unit is in its pyranose form with a β-anomeric linkage to the aglycone. The stereocenters are (2S,3R,4S,5S,6R).

-

α-L-rhamnopyranose (at C-3, inner sugar): The rhamnose unit is in its pyranose form and possesses an α-anomeric linkage to the aglycone. The stereocenters are (2S,3R,4R,5R,6S).

-

β-D-xylopyranose (at C-3, outer sugar): The xylose unit is in its pyranose form with a β-anomeric linkage to the rhamnose unit. The stereocenters are (2S,3R,4S,5R).

The complete stereochemical information is embedded within the InChI string: InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1[1]

Quantitative Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, crucial for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₄₈O₁₉ | [1][2] |

| Molecular Weight | 808.8 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% (Commercially available standard) | [2] |

| Solubility | DMF: 15 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:6): 0.14 mg/mLEthanol: 1 mg/mL | [2] |

| UV Maximum (λmax) | 272, 316 nm | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

The isolation and characterization of this compound involve multi-step procedures combining extraction, chromatography, and spectroscopy.

-

Extraction:

-

Air-dried and powdered aerial parts of Epimedium species (e.g., E. brevicornu) are extracted with a solvent, typically 70-80% aqueous ethanol or methanol, under reflux for several hours.[3][4]

-

The extraction is repeated multiple times to ensure exhaustive recovery. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography over macroporous resin or silica gel.

-

Elution is performed using a gradient system, for example, a stepwise gradient of methanol in water or chloroform-methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing this compound are pooled and further purified using repeated column chromatography, Sephadex LH-20 chromatography, or preparative HPLC until the desired purity (typically >98%) is achieved.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Quantification and purity assessment.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution system is employed, typically consisting of acetonitrile (A) and water with a small amount of acid, such as phosphoric acid or formic acid (B), to improve peak shape.

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution at the λmax of this compound (around 272 nm).[5]

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to that of a certified reference standard.

-

-

Mass Spectrometry (MS):

-

Purpose: Molecular weight determination and structural fragment analysis.

-

Method: Typically coupled with HPLC (LC-MS/MS). Electrospray Ionization (ESI) is a common ionization source.

-

Analysis: ESI-MS provides the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight. Tandem MS (MS/MS) analysis involves fragmentation of the parent ion, which helps to identify the aglycone and the sequence of sugar units by observing the neutral losses corresponding to the sugar moieties.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Unambiguous structural and stereochemical determination.

-

Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Analysis:

-

¹H NMR provides information on the number and type of protons and their coupling constants, which helps define the stereochemistry of the sugar rings.

-

¹³C NMR indicates the number of unique carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the glycosylation positions by showing long-range correlations between protons on the sugars and carbons on the aglycone (and between sugars).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the stereochemistry of the glycosidic linkages.

-

-

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a plant source.

Caption: Workflow for this compound Isolation and Analysis.

References

- 1. Epimedin B | C38H48O19 | CID 5748393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Epimedin B | CAS:110623-73-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Application of near infrared spectroscopy for the rapid determination of epimedin A, B, C and icariin in Epimedium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Biosynthesis of Epimedin B1 in Epimedium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedins, particularly Epimedin B1, are prenylated flavonol glycosides that constitute the primary bioactive components of the traditional medicinal plant Epimedium. Understanding the intricate biosynthetic pathway of these compounds is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound in Epimedium. It details the proposed enzymatic steps, from the general flavonoid pathway to the specific prenylation and glycosylation modifications. This guide also includes quantitative data where available, detailed experimental protocols for the analysis of key compounds and enzymes, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this complex metabolic network.

Introduction

Epimedium, also known as Horny Goat Weed, has a long history of use in traditional Chinese medicine for various ailments. Modern phytochemical research has identified prenylated flavonol glycosides as the main active constituents responsible for its therapeutic effects. Among these, Epimedin A, B, C, and icariin are considered key biomarkers for the quality control of Epimedium species. This compound, a significant member of this family, exhibits a range of pharmacological activities, including anti-osteoporotic effects. The biosynthesis of this compound is a multi-step process involving the coordinated action of numerous enzymes, beginning with the general phenylpropanoid pathway and culminating in specific tailoring reactions. Elucidating this pathway is paramount for enhancing the production of these valuable compounds in their native plant or in heterologous systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the flavonol backbone (kaempferol), the prenylation of the flavonol core, and the subsequent glycosylation events.

Phase 1: Phenylpropanoid and Flavonoid Core Biosynthesis

The initial steps of this compound biosynthesis follow the well-established phenylpropanoid and flavonoid pathways, which are common to many plant species[1][2]. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the central flavonoid intermediate, naringenin chalcone. This is then converted to the flavonol kaempferol.

The key enzymes involved in this phase include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

-

Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to yield kaempferol.

Phase 2: Prenylation of the Flavonol Core

A crucial step in the biosynthesis of Epimedins is the attachment of a prenyl group to the flavonoid skeleton. This reaction is catalyzed by prenyltransferases (PTs). In Epimedium, a key enzyme identified as flavonoid 8-dimethylallyltransferase (F8DT), also referred to as EpPT8, has been shown to catalyze the C8-prenylation of kaempferol to produce 8-prenylkaempferol, a direct precursor to the anhydroicaritin core of many Epimedins[3][4][5]. The prenyl donor for this reaction is dimethylallyl pyrophosphate (DMAPP), which is synthesized through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.

-

Flavonoid 8-dimethylallyltransferase (F8DT/EpPT8): Transfers a dimethylallyl group from DMAPP to the C-8 position of kaempferol, yielding 8-prenylkaempferol.

Following prenylation, a methylation step is required to form icaritin. A regio-specific 4'-O-methyltransferase (EpOMT4) has been identified in Epimedium pseudowushanense that catalyzes the methylation of 8-prenylkaempferol at the 4'-hydroxyl position to produce icaritin[6].

-

4'-O-methyltransferase (EpOMT4): Transfers a methyl group from S-adenosyl methionine (SAM) to the 4'-hydroxyl group of 8-prenylkaempferol to form icaritin.

Icaritin is then hydroxylated to form anhydroicaritin, although the specific hydroxylase has not yet been fully characterized.

Phase 3: Glycosylation

The final stage in the biosynthesis of this compound involves the sequential attachment of sugar moieties to the anhydroicaritin core. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs). Based on the structure of this compound (anhydroicaritin-3-O-α-L-rhamnoside-7-O-β-D-glucoside), two specific glycosylation steps are required:

-

7-O-glucosylation: A glucosyltransferase attaches a glucose molecule to the 7-hydroxyl group of anhydroicaritin. While a specific 7-O-glucosyltransferase for anhydroicaritin has not been definitively isolated in Epimedium, studies on other flavonoids in various plants have characterized flavonoid 7-O-glucosyltransferases[7][8].

-

3-O-rhamnosylation: A rhamnosyltransferase adds a rhamnose sugar to the 3-hydroxyl group. A regiospecific rhamnosyltransferase, EpPF3RT, has been identified in Epimedium pseudowushanense that catalyzes the 3-O-rhamnosylation of prenylflavonols like anhydroicaritin[1][9].

The order of these glycosylation steps is not yet definitively established.

Quantitative Data

While comprehensive quantitative data for the entire this compound biosynthetic pathway is still limited, some studies have begun to characterize the kinetic properties of the involved enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Source Organism | Reference |

| EpF3R2″XylT | Icariin | 75.96 ± 11.91 | N/A | Epimedium pubescens | [10] |

Note: The kinetic data presented is for a related xylosyltransferase and not the direct glycosyltransferases for this compound. This highlights the need for further quantitative characterization of the specific enzymes in the this compound pathway.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound from Epimedium plant material.

4.1.1. Sample Preparation

-

Dry the Epimedium leaves at 60°C to a constant weight and grind into a fine powder.

-

Accurately weigh 0.5 g of the powdered sample into a 50 mL centrifuge tube.

-

Add 25 mL of 70% (v/v) ethanol to the tube.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program: A typical gradient might be: 0-10 min, 10-20% A; 10-30 min, 20-40% A; 30-40 min, 40-50% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

4.1.3. Quantification

-

Prepare a stock solution of this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample extracts and quantify the amount of this compound by comparing the peak area to the calibration curve.

In Vitro Enzyme Assay for Prenyltransferase Activity

This protocol describes a method to assess the activity of a recombinant flavonoid prenyltransferase.

4.2.1. Recombinant Enzyme Expression and Purification

-

Clone the coding sequence of the candidate prenyltransferase (e.g., EpPT8) into an expression vector (e.g., pET-28a) with a His-tag.

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Induce protein expression with IPTG at a low temperature (e.g., 16°C) overnight.

-

Harvest the cells by centrifugation and lyse them by sonication.

-

Purify the His-tagged recombinant protein using a Ni-NTA affinity chromatography column.

-

Dialyze the purified protein against a suitable storage buffer and determine its concentration.

4.2.2. Enzyme Reaction

-

Prepare a reaction mixture (total volume 100 µL) containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

100 µM flavonoid substrate (e.g., kaempferol) dissolved in DMSO

-

200 µM DMAPP

-

5-10 µg of purified recombinant enzyme

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol and vortexing.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of the prenylated product.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids in Epimedium is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the R2R3-MYB and basic helix-loop-helix (bHLH) families. These proteins can form a regulatory complex (MBW complex, including a WD40 protein) that binds to the promoters of flavonoid biosynthetic genes and activates their expression[11][12][13][14][15].

In Epimedium sagittatum, the R2R3-MYB transcription factor EsMYBA1 has been shown to interact with bHLH partners to regulate the expression of genes in the flavonoid pathway[11]. The expression of these regulatory genes is, in turn, influenced by various developmental and environmental cues, such as light and phytohormones.

Conclusion and Future Perspectives

The biosynthesis of this compound in Epimedium is a complex and highly regulated process. While the general framework of the pathway has been established, further research is needed to fully elucidate all the enzymatic steps and their regulation. Key areas for future investigation include:

-

Identification and characterization of all specific enzymes: This includes the hydroxylase responsible for converting icaritin to anhydroicaritin and the specific 7-O-glucosyltransferase.

-

Determination of kinetic parameters: Obtaining kinetic data for all the enzymes in the pathway is essential for metabolic modeling and engineering efforts.

-

In vivo pathway analysis: Quantifying the levels of intermediates in different tissues and under various conditions will provide a more complete picture of the metabolic flux through the pathway.

-

Elucidation of the complete regulatory network: A deeper understanding of how environmental and developmental signals are integrated to control the expression of biosynthetic genes will be crucial for optimizing the production of this compound.

A comprehensive understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable medicinal compounds.

References

- 1. A regiospecific rhamnosyltransferase from Epimedium pseudowushanense catalyzes the 3-O-rhamnosylation of prenylflavonols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel 3-O-rhamnoside: 2″-O-xylosyltransferase Responsible for Terminal Modification of Prenylflavonol Glycosides in Epimedium pubescens Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Biosynthesis of 8-Prenylkaempferol from Kaempferol by Using Flavonoid 8-Dimethylallyltransferase Derived from Epimedium koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of a key prenyltransferase gene assisted by a chromosome-level Epimedium pubescens genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The discovery of a key prenyltransferase gene assisted by a chromosome-level Epimedium pubescens genome [frontiersin.org]

- 6. A regio-specific 4 '- O-methyltransferase from Epimedium pseudowushanense regiospecifically catalyzing 8-prenylkeampferol to icaritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. mdpi.com [mdpi.com]

- 11. A R2R3-MYB Transcription Factor from Epimedium sagittatum Regulates the Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Epimedin B1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin B1 is a crucial flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is a complex flavonoid glycoside. Its fundamental physicochemical properties are summarized below.

Identity and Structure

| Property | Value |

| IUPAC Name | 3-(((2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |

| Molecular Formula | C₃₈H₄₈O₁₉ |

| CAS Number | 133137-58-3 |

| Canonical SMILES | CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O |

| Isomeric Relationship | Isomer of Epimedin B |

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Weight | 808.78 g/mol | [1][2] |

| Melting Point | 162-164 °C | [3] |

| Solubility | DMSO: 30 mg/mLDMF: 15 mg/mLEthanol: 1 mg/mLWater: 10 mg/mLDMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL | [1][3][4] |

| Appearance | Light yellow to yellow solid | [2] |

| UV λmax | 272, 316 nm | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines common experimental protocols for the isolation, purification, and analysis of this compound.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective method for separating and purifying components from complex mixtures like plant extracts.

Protocol:

-

Crude Extract Preparation: The dried aerial parts of Epimedium brevicornum Maxim are extracted with ethyl acetate and ethanol under sonication to obtain a crude flavonoid mixture.[5]

-

Solvent System: A two-phase solvent system is prepared with n-butanol-ethyl acetate-water in a 3:7:10 (v/v/v) ratio.[5]

-

HSCCC Operation: The separation is performed using a dual-mode HSCCC instrument. The lower aqueous phase is used as the stationary phase, and the upper organic phase serves as the mobile phase.

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

Below is a diagram illustrating the general workflow for HSCCC purification.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying this compound in biological matrices.

Protocol for Rat Plasma:

-

Sample Preparation:

-

Thaw frozen plasma samples to room temperature.

-

Precipitate proteins by adding acetonitrile to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.[6]

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

The following diagram outlines the LC-MS/MS analytical workflow.

Biological Activity and Signaling Pathways

This compound exhibits significant pharmacological activities, particularly in the areas of osteoporosis and inflammation.

Anti-Osteoporotic Activity

This compound has been shown to protect against bone loss.[7] Its mechanism of action involves the regulation of several key signaling pathways that control bone metabolism.

-

PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. By modulating this pathway, this compound may promote the survival and function of osteoblasts, the cells responsible for bone formation.[8]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates osteoblast differentiation. This compound's influence on this pathway can enhance bone formation.[8]

-

PPAR Signaling Pathway: Peroxisome proliferator-activated receptors (PPARs) are involved in the regulation of bone mass. This compound's interaction with this pathway may contribute to its anti-osteoporotic effects.[8]

-

OPG/RANKL Axis: this compound has been found to regulate the balance between osteoprotegerin (OPG) and receptor activator of nuclear factor-κB ligand (RANKL).[4][7] By favoring OPG, it inhibits the formation and activity of osteoclasts, the cells that break down bone tissue.

The diagram below illustrates the proposed signaling pathways for the anti-osteoporotic effects of this compound.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to mitigate inflammation by regulating key signaling pathways involved in the inflammatory response.

-

MAPK/NF-κB Signaling Pathways: this compound can exert its anti-inflammatory effects by modulating the MAPK and NF-κB pathways, which are central to the production of pro-inflammatory cytokines.[9]

-

NOD-like Receptor (NLR) Signaling Pathway: This pathway is involved in sensing intracellular danger signals and triggering inflammatory responses. Regulation of this pathway by this compound contributes to its anti-inflammatory action.[9]

The following diagram depicts the signaling pathways involved in the anti-inflammatory effects of this compound.

References

- 1. Determination of Epimedin B in Rat Plasma and Tissue by LC-MS/MS: Application in Pharmacokinetic and Tissue Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite profiles of epimedin B in rats by ultraperformance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite profiles of epimedin C in rat plasma and bile by ultra-performance liquid chromatography coupled with quadrupole-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epimedin B protects against bone loss and inflammation in diabetic osteoporosis rats by regulating OPG/RANKL pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum maxim by dual-mode HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Epimedin B protects against bone loss and inflammation in diabetic osteoporosis rats by regulating OPG/RANKL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of Epimedin B in treating osteoporosis as revealed by RNA sequencing-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Mechanisms of Action of Epimedin B1: A Technical Guide for Researchers

An in-depth exploration of the molecular pathways and experimental evidence surrounding the in-vitro activities of Epimedin B1, a key flavonoid from the Epimedium genus. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a prominent prenylflavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. In recent years, scientific investigation has increasingly focused on elucidating the specific molecular mechanisms of its individual bioactive components. In-vitro studies have been instrumental in revealing the therapeutic potential of this compound across several key areas, including bone metabolism, inflammation, and oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's in-vitro mechanisms of action, supported by experimental data and detailed protocols to aid in future research and development.

Core Mechanisms of Action

In-vitro research has highlighted three primary areas of activity for this compound: osteogenesis promotion, modulation of inflammatory responses, and anti-cancer effects. The following sections delve into the signaling pathways and experimental findings associated with each of these biological activities.

Osteogenic and Anti-Osteoporotic Effects

This compound has demonstrated a significant role in bone metabolism, primarily through its dual action of promoting osteoblast differentiation and inhibiting osteoclastogenesis. This positions it as a promising candidate for the development of therapies for osteoporosis and other bone-related disorders.

Signaling Pathways:

The osteogenic effects of this compound are mediated through the complex interplay of several signaling cascades, most notably the MAPK and PI3K-Akt pathways . Additionally, it plays a crucial role in regulating the balance between osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL), a key determinant of bone resorption. In vivo studies in mouse models of osteoporosis have shown that Epimedin B is effective in treating osteoporosis by regulating the PI3K-Akt, MAPK, and PPAR signaling pathways[1]. Furthermore, Epimedin B has been found to significantly suppress RANKL-induced osteoclast differentiation and bone resorption activity in mature osteoclasts[2]. This is achieved by downregulating the expression of osteoclast-specific genes and inhibiting the phosphorylation of the MAPK and PI3K-AKT pathways[2].

Experimental Evidence:

While some studies have indicated that at concentrations between 1-100 μM, this compound does not significantly affect the proliferation or alkaline phosphatase (ALP) activity of rat calvarial osteoblasts in short-term (24-48h) cultures, other research points towards a more nuanced role in bone metabolism[3]. A key aspect of its anti-osteoporotic potential lies in its ability to inhibit bone-resorbing cells.

Quantitative Data: Inhibition of Osteoclastogenesis

| Cell Line | Treatment | Endpoint | Result | Reference |

| Bone Marrow Macrophages (BMMs) | Epimedin B | Osteoclast Differentiation | Significant suppression of RANKL-induced differentiation | [2] |

| Mature Osteoclasts | Epimedin B | Bone Resorption Activity | Inhibition of bone resorption | [2] |

Experimental Protocols:

Alkaline Phosphatase (ALP) Staining for Osteoblast Differentiation:

-

Cell Seeding: Plate MC3T3-E1 pre-osteoblast cells in 24-well plates at a density of 4 x 104 cells/well and culture for 24 hours in a standard growth medium.

-

Treatment: Replace the medium with an osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) supplemented with various concentrations of this compound. Culture for 7 to 14 days, replacing the medium every 2-3 days.

-

Fixation: Wash the cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 10 minutes at room temperature.

-

Staining: Wash the fixed cells with PBS and then incubate with a staining solution containing p-nitro blue tetrazolium chloride (NBT) and 5-bromo-4-chloro-3-indolyl phosphate (BCIP) in an alkaline buffer (100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 30 minutes at room temperature in the dark[4].

-

Visualization: Stop the reaction by washing with distilled water. The presence of purple-blue precipitates indicates ALP activity, which can be visualized and quantified.

TRAP Staining for Osteoclast Differentiation:

-

Cell Culture: Culture bone marrow-derived macrophages (BMMs) with M-CSF and RANKL to induce osteoclast differentiation in the presence or absence of this compound.

-

Staining: After differentiation, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercially available kit according to the manufacturer's instructions.

-

Analysis: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells to quantify osteoclast formation[2].

Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression:

-

RNA Extraction: Treat MC3T3-E1 cells with this compound for the desired time points. Extract total RNA using a suitable reagent like TRIzol.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit[4].

-

qPCR: Perform qPCR using SYBR Green master mix and specific primers for osteogenic marker genes. Normalize the expression levels to a housekeeping gene such as GAPDH. The 2-ΔΔCt method is used to calculate the relative gene expression[4].

Primer Sequences for qPCR:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| Runx2 | TCT GGA AAA AAA AGG AGG GAC TAT G | GGT GCT CGG ATC CCA AAA GAA | [5] |

| ALP | TCA GGG CAA TGA GGT CAC ATC | CAC AAT GCC CAC GGA CTT C | [5] |

| OCN | CTG AGT CTG ACA AAG CCT TC | CTG GTC TGA TAG CTC GTC AC | [5] |

Visualizations:

Anti-Inflammatory and Immunomodulatory Effects

This compound has been shown to modulate inflammatory responses in vitro, although its effects can be complex. While some evidence points to anti-inflammatory properties, other studies suggest it can enhance certain inflammatory pathways.

Signaling Pathways:

This compound has been reported to regulate the MAPK/NF-κB/NOD-like receptor signaling pathways . It can mitigate the accumulation of reactive oxygen species (ROS) and ameliorate neuroinflammation. However, a study on bone marrow-derived macrophages (BMDMs) found that this compound can accelerate NLRP3 inflammasome activation , leading to increased production of IL-1β. This suggests a pro-inflammatory potential in certain contexts. The study showed that Epimedin B at concentrations of 20, 40, and 80 mg/kg increased serum levels of IL-1β and TNF-α in an LPS-mediated mouse model[6].

Experimental Evidence:

In LPS-stimulated RAW264.7 macrophages, an extract of Epimedium brevicornu containing Epimedin B was found to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation.

Quantitative Data: Modulation of Inflammatory Cytokines

| Cell Line | Treatment | Endpoint | Result | Reference |

| BMDMs | Epimedin B (dose-dependent) + LPS + Nigericin | IL-1β secretion | Increased IL-1β production | [6] |

| BMDMs | Epimedin B + LPS + Nigericin | TNF-α production | No significant effect | [6] |

Experimental Protocols:

Nitric Oxide (NO) Production Assay in RAW264.7 Cells:

-

Cell Seeding: Plate RAW264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Quantification: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the concentration of nitrite, an indicator of NO production.

Western Blot for NF-κB Pathway Proteins:

-

Protein Extraction: After treating RAW264.7 cells with LPS and this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C.

-

Detection: After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[7].

Visualizations:

Anti-Cancer Activity

Preliminary studies suggest that this compound, as a component of Epimedium extracts, may possess anti-cancer properties. The primary mechanism appears to be the induction of apoptosis and inhibition of key survival pathways in cancer cells.

Signaling Pathways:

Research on Epimedium extracts containing Epimedin B points to the involvement of the PI3K/Akt/mTOR pathway . An extract of Epimedium was shown to decrease the expression of key targets including AKT1 and EGFR in PANC-1 pancreatic cancer cells[8]. Flavonoids, in general, are known to inhibit this pathway in various cancers[9].

Experimental Evidence:

An in-vitro study using an Epimedium extract containing 20.3 µg/mL of Epimedin B demonstrated a significant reduction in the viability of PANC-1 human pancreatic cancer cells[8]. The half-maximal inhibitory concentration (IC50) of the entire extract was found to be 207.0 µg/mL[8]. However, specific IC50 values for purified this compound against various cancer cell lines are not yet well-documented in publicly available literature.

Experimental Protocols:

MTT Cell Viability Assay:

-

Cell Seeding: Seed cancer cells (e.g., PANC-1) in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48 to 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value can be determined.

Visualizations:

Other In-Vitro Activities

Neuroprotection:

Epimedin B has shown neuroprotective effects in a mouse model of Parkinson's disease. The proposed mechanism involves the G protein-coupled estrogen receptor (GPER), leading to anti-apoptotic and anti-endoplasmic reticulum stress effects[10].

Melanogenesis:

Interestingly, Epimedin B has been found to increase melanin production in B16F10 and MNT-1 melanoma cells, as well as in human primary melanocytes, at concentrations of 25, 50, and 100 μM[11][12]. This effect is mediated by the upregulation of tyrosinase family proteins through the p-Akt/GSK3β/β-catenin, p-p70 S6 kinase, and MAPK signaling pathways[11].

Conclusion

This compound is a multifaceted flavonoid with significant in-vitro bioactivity. Its ability to promote osteogenesis while inhibiting osteoclastogenesis highlights its potential as a therapeutic agent for osteoporosis. The compound's modulation of inflammatory pathways, particularly the NF-κB and MAPK signaling, warrants further investigation to fully characterize its anti-inflammatory versus pro-inflammatory roles in different cellular contexts. Preliminary evidence also suggests anti-cancer and neuroprotective potential, primarily through the inhibition of pro-survival pathways like PI3K/Akt/mTOR and interaction with GPER, respectively. The detailed protocols and signaling pathway diagrams provided in this guide serve as a foundation for researchers to further explore and validate the therapeutic applications of this compound. Future studies should focus on generating more specific quantitative data for the pure compound and elucidating the intricate cross-talk between the signaling pathways it modulates.

References

- 1. The mechanism of Epimedin B in treating osteoporosis as revealed by RNA sequencing-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epimedin B attenuates ovariectomy-induced bone loss by suppressing osteoclastogenesis through decreasing ROS production and targeting ESR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteogenic Differentiation of Human Mesenchymal Stem Cells Synergistically Enhanced by Biomimetic Peptide Amphiphiles Combined with Conditioned Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro evaluation of the anti-pancreatic cancer activity of epimedium herb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epimedin B exerts neuroprotective effect against MPTP-induced mouse model of Parkinson's disease: GPER as a potential target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Identifying the Cellular Targets of Epimedin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin B, a key flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant interest for its diverse pharmacological activities. Understanding the direct cellular targets and downstream signaling pathways of this bioactive compound is crucial for elucidating its mechanisms of action and advancing its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular targets of Epimedin B, integrating findings from computational predictions and experimental validations. It details the key signaling pathways modulated by Epimedin B, presents available quantitative data, and outlines detailed experimental protocols for target identification and validation.

Introduction

Epimedin B is a prenylated flavonoid that has been traditionally used in herbal medicine for various ailments. Modern pharmacological studies have begun to uncover the molecular basis for its therapeutic effects, suggesting its involvement in critical cellular processes such as cell proliferation, inflammation, and apoptosis. The identification of its direct cellular binding partners is a pivotal step in validating its therapeutic potential and for the rational design of novel drugs. This guide synthesizes the current understanding of Epimedin B's molecular interactions and provides researchers with the necessary information to further investigate its cellular targets.

Predicted and Identified Cellular Targets of Epimedin B

The identification of direct cellular targets for Epimedin B is an ongoing area of research. A combination of in silico network pharmacology, molecular docking studies, and in vitro experimental evidence has implicated several key proteins and signaling pathways in mediating the effects of Epimedin B.

Key Potential Cellular Targets:

-

Protein Kinase B (Akt1): A serine/threonine-specific protein kinase that plays a central role in cell survival, proliferation, and metabolism.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase involved in regulating cell growth and differentiation.

-

Proto-oncogene c-Jun (JUN): A component of the AP-1 transcription factor complex that regulates gene expression in response to various stimuli.

-

B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is a key regulator of programmed cell death.

-

Interleukin-6 (IL-6): A pro-inflammatory cytokine that plays a crucial role in the immune response and is implicated in various diseases.

-

Proto-oncogene tyrosine-protein kinase Src (SRC): A non-receptor tyrosine kinase involved in signal transduction pathways that control cell growth, differentiation, and survival.

-

Nuclear Factor Kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.

Network pharmacology and molecular docking studies have predicted that Epimedin B can stably bind to core targets such as AKT1 and NF-κB[1]. Experimental studies using extracts of Epimedium containing Epimedin B have demonstrated a significant reduction in the expression levels of AKT1, EGFR, p-EGFR, JUN, BCL2, IL6, and SRC in pancreatic cancer cells[1]. Furthermore, Epimedin B has been shown to exert anti-inflammatory effects by regulating the MAPK/NF-κB signaling pathways[2].

Signaling Pathways Modulated by Epimedin B

Epimedin B has been shown to modulate several critical intracellular signaling cascades, which are downstream of its potential direct targets. Understanding these pathways provides a broader context for its mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Molecular docking studies suggest that Epimedin B may directly interact with AKT1[1]. Furthermore, studies on melanogenesis have shown that Epimedin B increases the expression of tyrosinase family proteins through the PI3K/Akt pathway[3]. This suggests that Epimedin B can modulate the activity of this pathway, although direct binding and kinetic data are still needed for confirmation.

Figure 1: Proposed modulation of the PI3K/Akt signaling pathway by Epimedin B.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Epimedin B has been observed to influence this pathway. For instance, in melanogenesis, Epimedin B upregulates the phosphorylation of ERK[3]. This indicates a modulatory role of Epimedin B on the MAPK/ERK cascade.

Figure 2: Proposed modulation of the MAPK/ERK signaling pathway by Epimedin B.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response. Epimedin B has been shown to exert anti-inflammatory effects by regulating the MAPK/NF-κB signaling pathways[2]. Molecular docking studies also support a potential interaction between Epimedin B and NF-κB[1].

Figure 3: Proposed modulation of the NF-κB signaling pathway by Epimedin B.

Quantitative Data

Direct quantitative binding data for Epimedin B with its putative targets are limited in the current literature. However, some studies provide quantitative measures of its biological effects.

| Parameter | Value | Cell Line/System | Target/Effect | Reference |

| IC50 | 207.0 µg/mL | Panc-1 (Pancreatic Cancer) | Cell Viability (Epimedium Extract) | [1] |

| Km | 1.387 (at 50 µM Epimedin B) | Mushroom Tyrosinase | Tyrosinase Activity | [4] |

| Km | 1.909 (at 100 µM Epimedin B) | Mushroom Tyrosinase | Tyrosinase Activity | [4] |

Note: The IC50 value is for an Epimedium extract containing Epimedin B, not for the pure compound.

Experimental Protocols for Target Identification

Several experimental strategies can be employed to identify and validate the direct cellular targets of small molecules like Epimedin B. Below are detailed, adaptable protocols for key methodologies.

Pull-Down Assay Coupled with Mass Spectrometry

This technique is used to isolate proteins that bind to a "bait" molecule, which in this case would be a modified Epimedin B.

Objective: To identify proteins from a cell lysate that directly interact with Epimedin B.

Methodology:

-

Bait Preparation:

-

Synthesize a derivative of Epimedin B with a linker arm terminating in a reactive group (e.g., an amine or carboxyl group).

-

Covalently couple the Epimedin B derivative to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads M-270 Carboxylic Acid).

-

Prepare control beads with no coupled ligand or coupled with a structurally unrelated molecule.

-

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., a cancer cell line responsive to Epimedium extracts) to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Pull-Down:

-

Incubate the clarified cell lysate with the Epimedin B-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or by competition with free Epimedin B).

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Excise protein bands that are present in the Epimedin B pull-down but absent or significantly reduced in the control pull-downs.

-

Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).

-

References

An In-depth Technical Guide to Epimedin B1 Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known signaling pathways of Epimedin B1, a flavonoid compound with demonstrated effects on melanogenesis and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways to support further research and development.

Core Signaling Pathways of this compound

This compound has been shown to exert its biological effects through two primary signaling cascades: the promotion of melanogenesis and the inhibition of inflammatory responses.

Melanogenesis Signaling Pathway

This compound promotes melanin synthesis by upregulating the expression, activity, and stability of tyrosinase family proteins (TYRs). This is achieved through the activation of multiple signaling pathways that converge on the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation. The key pathways involved are:

-

p-AKT/GSK3β/β-catenin Pathway: Activation of AKT leads to the phosphorylation and inactivation of GSK3β, resulting in the stabilization and nuclear translocation of β-catenin, which in turn activates MITF transcription.

-

p-p70 S6 Kinase Cascade: This pathway, also activated by AKT, contributes to the regulation of protein synthesis and cell growth, further supporting melanogenesis.

-

p38/MAPK and ERK/MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also activated by this compound and play a crucial role in MITF activation.

These coordinated signaling events lead to an increase in the expression of TYR, TYRP1, and TYRP2, the key enzymes responsible for melanin production.[1][2]

Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory properties by modulating the MAPK/NF-κB/NOD-like receptor signaling pathways.[3] It has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and mediators. By suppressing this pathway, this compound can reduce the inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

| Concentration (µM) | Treatment Time (h) | Melanin Content (% of Control) |

| 25 | 72 | ~150% |

| 50 | 72 | ~200% |

| 100 | 72 | ~280% |

| 100 | 12 | ~120% |

| 100 | 24 | ~180% |

| 100 | 48 | ~250% |

| 100 | 72 | ~280% |

(Data are estimated from graphical representations in the source material and presented as approximate values.)[4][5]

Table 2: Effect of this compound on Tyrosinase Activity

| Treatment | Tyrosinase Activity (% of Control) |

| This compound (100 µM) | Increased |

(Specific quantitative values for the increase in tyrosinase activity were not provided in the reviewed literature, but a significant increase was reported.)[1]

Table 3: Effect of this compound on Signaling Protein Expression/Activation in B16F10 Cells (72h treatment)

| Protein | Concentration (µM) | Expression/Activation Level (Fold Change vs. Control) |

| p-AKT | 100 | Increased |

| p-GSK3β | 100 | Increased |

| β-catenin | 100 | Increased |

| p-p38 | 100 | Increased |

| p-ERK | 100 | Increased |

| MITF | 100 | Increased |

| Tyrosinase | 100 | Increased |

(Specific fold-change values were not consistently provided. The table indicates a qualitative increase based on Western blot data from the source material.)[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and a typical experimental workflow for studying this compound.

Caption: this compound-induced melanogenesis signaling pathway.

Caption: this compound anti-inflammatory signaling pathway.

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: B16F10 mouse melanoma cells are a commonly used model for studying melanogenesis.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere for 24 hours.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium and incubate for the specified duration.

Melanin Content Assay

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.

-

Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader.

-

Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.

Tyrosinase Activity Assay

-

Cell Lysis: Wash cells with PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100.

-

Reaction Mixture: In a 96-well plate, mix the cell lysate with L-DOPA (3,4-dihydroxyphenylalanine) solution.

-

Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

-

Normalization: Normalize the tyrosinase activity to the total protein concentration.

Western Blotting

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-p38, p38, MITF, Tyrosinase, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., Mitf, Tyr, Tyrp1, Tyrp2) and a housekeeping gene (e.g., Gapdh).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.

References

- 1. Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Dichotomous Role of Epimedin B1 in NLRP3 Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin B1, a flavonoid compound derived from plants of the Epimedium genus, exhibits a complex and context-dependent relationship with the NLRP3 inflammasome, a key component of the innate immune system. This technical guide synthesizes current research to elucidate the dual roles of this compound, acting as both a facilitator of NLRP3 inflammasome activation in specific toxicological models and as an inhibitor of inflammatory signaling pathways in other contexts. We provide a detailed overview of the experimental evidence, quantitative data, relevant protocols, and the underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response to both pathogenic microbes and endogenous danger signals.[1][2] Its activation leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, making it a significant target for therapeutic intervention.[2][3]

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): Typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), this step leads to the nuclear factor-κB (NF-κB) mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[4][5]

-

Activation (Signal 2): A diverse array of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, triggers the assembly of the inflammasome complex.[1] This assembly is often preceded by upstream events such as potassium (K+) efflux, calcium (Ca2+) signaling, and the generation of mitochondrial reactive oxygen species (ROS).[6]

The Pro-Inflammatory Role of this compound: Facilitation of NLRP3 Activation in Idiosyncratic Drug-Induced Liver Injury (IDILI) Models

Contrary to the expected anti-inflammatory properties of many flavonoids, studies have demonstrated that under specific conditions, this compound can facilitate the activation of the NLRP3 inflammasome. This effect is particularly noted in models of idiosyncratic drug-induced liver injury (IDILI), where an underlying inflammatory state (mimicked by LPS priming) is present.[3][7]

In Vitro Evidence: Macrophage Studies

Experiments using bone marrow-derived macrophages (BMDMs) and the human monocytic cell line THP-1 have shown that this compound dose-dependently enhances NLRP3 inflammasome activation when triggered by specific stimuli like nigericin or ATP.[3][8]

Key Findings:

-

This compound treatment leads to increased caspase-1 cleavage and IL-1β secretion in LPS-primed macrophages subsequently challenged with nigericin or ATP.[3]

-

This potentiation is specific, as this compound does not enhance NLRP3 activation in response to other agonists like silica (SiO2) or poly(I:C).[3]

-

The mechanism is linked to an increase in mitochondrial ROS (mtROS) production.[3]

-

This compound does not appear to affect upstream events like K+ efflux or Ca2+ flux but acts upstream of the adaptor protein ASC oligomerization.[7]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on NLRP3 inflammasome activation markers in vitro.

Table 1: Effect of this compound on Nigericin-Induced NLRP3 Activation in LPS-Primed BMDMs [8]

| This compound Conc. (µM) | Caspase-1 Activity (RLU, Fold Change vs. Control) | IL-1β Secretion (pg/mL, Approx.) | LDH Release (% Cytotoxicity, Approx.) |

| 0 (Nigericin only) | ~1.0 | ~200 | ~15% |

| 10 | ~1.5 | ~400 | ~20% |

| 20 | ~2.5 | ~600 | ~30% |

| 40 | ~4.0 | ~800 | ~45% |

Table 2: Effect of this compound on ATP-Induced NLRP3 Activation in LPS-Primed BMDMs [8]

| This compound Conc. (µM) | Caspase-1 Activity (RLU, Fold Change vs. Control) | IL-1β Secretion (pg/mL, Approx.) |

| 0 (ATP only) | ~1.0 | ~150 |

| 10 | ~1.3 | ~250 |

| 20 | ~1.8 | ~350 |

| 40 | ~2.5 | ~450 |

Table 3: Effect of this compound on Mitochondrial ROS Production in LPS-Primed BMDMs [3]

| Condition | % ROS-Positive Cells (Approx.) |

| Control (LPS only) | ~5% |

| Nigericin | ~25% |

| Nigericin + this compound (40 µM) | ~45% |

| ATP | ~15% |

| ATP + this compound (40 µM) | ~30% |

In Vivo Evidence: IDILI Mouse Model

An LPS-mediated susceptibility mouse model is used to study IDILI. In this model, a non-hepatotoxic dose of LPS creates an inflammatory state, making the liver susceptible to injury by a subsequent drug challenge.[3]

Key Findings:

-

Administration of this compound alone does not cause liver injury.[3]

-

In mice pre-treated with LPS, this compound administration leads to significant increases in serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), indicative of liver damage.[3]

-

This liver injury is accompanied by increased serum levels of IL-1β and TNF-α, and elevated mRNA expression of Il1b and Il18 in the liver.[3]

Table 4: In Vivo Effects of this compound in LPS-Mediated IDILI Mouse Model [3]

| Treatment Group | Serum ALT (U/L, Approx.) | Serum AST (U/L, Approx.) | Serum IL-1β (pg/mL, Approx.) |

| Control | < 50 | < 100 | < 10 |

| LPS only | < 50 | < 100 | ~20 |

| LPS + this compound (40 mg/kg) | ~150 | ~300 | ~60 |

| LPS + this compound (80 mg/kg) | ~250 | ~450 | ~80 |

Signaling Pathway: this compound-Facilitated NLRP3 Activation

The data suggest a specific pathway where this compound, in the presence of a primary inflammatory signal (LPS), enhances the response to secondary NLRP3 activators (nigericin, ATP) by augmenting mitochondrial ROS production. This increase in mtROS acts as a crucial signal that facilitates the assembly of the NLRP3 inflammasome, leading to amplified caspase-1 activation and cytokine release.

The Anti-Inflammatory Role of this compound: Inhibition of Inflammatory Signaling

In contrast to its role in IDILI models, a separate line of research using a zebrafish inflammation model demonstrates a potent anti-inflammatory effect of this compound.[1] In this context, this compound appears to act upstream of inflammasome activation by modulating key inflammatory signaling pathways.

In Vivo Evidence: Zebrafish Inflammation Model

Inflammation in zebrafish larvae can be induced by chemical exposure (e.g., copper sulfate, CuSO4) or physical injury (e.g., tail cutting), leading to the recruitment of immune cells and the production of ROS.[1]

Key Findings:

-

This compound effectively inhibits acute inflammation in zebrafish models.[1]

-

It mitigates the accumulation of reactive oxygen species (ROS) induced by the inflammatory stimulus.[1]

-

This compound treatment regulates the expression of multiple genes associated with the MAPK, NF-κB, and Nod-like receptor signaling pathways.[1]

-

Specifically, genes such as mapk8b (JNK), nfκb2, nlrp3, caspase1, and il-1β are modulated, suggesting a broad-spectrum anti-inflammatory activity.[1]

Signaling Pathway: this compound-Mediated Anti-Inflammatory Action